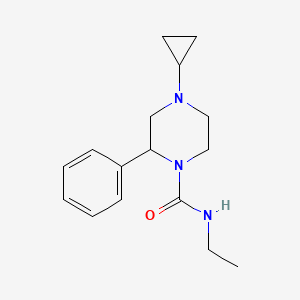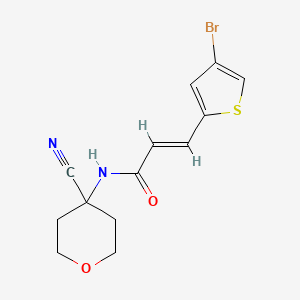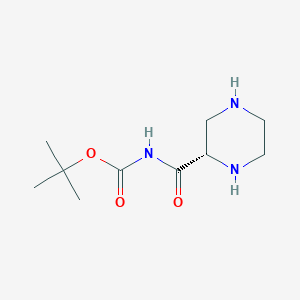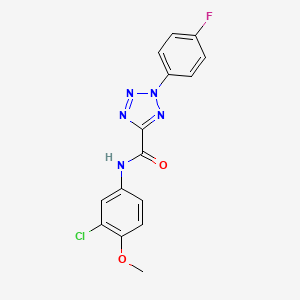![molecular formula C19H18N2O3S B2429237 N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 892852-52-7](/img/structure/B2429237.png)
N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
- N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide derivatives have been synthesized using microwave-assisted techniques and evaluated for their antimicrobial activity. These compounds exhibit significant antibacterial and antifungal activities, as demonstrated in a study focusing on a variety of bacterial strains (Raval, Naik, & Desai, 2012).
Antifungal Applications
- Derivatives of this compound, specifically focusing on its fungicide activity, have been synthesized and tested. The study revealed that certain amides arising from this compound exhibit potent antifungal properties (Andreani, Rambaldi, & Locatelli, 1995).
Applications in Antibacterial Drug Development
- Research indicates that this compound's derivatives can interfere with bacterial cell division cycles by inhibiting key proteins like FtsZ, showing promise as antibacterial drugs. This has led to the exploration of creating fluorescent probes for these compounds, contributing to our understanding of their mechanism of action (Straniero, Suigo, Lodigiani, & Valoti, 2023).
DprE1 Inhibition and Antimycobacterial Activity
- This compound derivatives have been identified as potent inhibitors of DprE1, a crucial enzyme in the mycobacterial cell wall biosynthesis pathway. These compounds show significant activity against mycobacteria (Whitehurst et al., 2020).
Enzyme Inhibition for Therapeutic Applications
- Some derivatives of this compound have been synthesized and evaluated for their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase. These findings suggest potential therapeutic applications in treating diseases associated with these enzymes (Abbasi et al., 2019).
Removal of Heavy Metals from Industrial Wastes
- Derivatives of this compound have been used to synthesize novel magnetic nanoadsorbents, showing efficiency in removing heavy metals like Zn2+ and Cd2+ from industrial wastes. This indicates its potential applications in environmental remediation (Zargoosh et al., 2015).
Antioxidant Properties
- Research has also been conducted on derivatives of this compound for their antioxidant properties. These studies suggest potential applications in developing treatments for conditions caused by oxidative stress (Ahmad et al., 2012).
Potential Antitumor Agents
- Some studies have explored the use of these derivatives as weak DNA-intercalating agents in antitumor therapy, demonstrating in vitro and in vivo antitumor activity. This highlights the potential of these compounds in cancer treatment (Lee et al., 1992).
Mechanism of Action
Target of Action
Similar compounds, such as benzothiazole derivatives, have been found to inhibit the cyclooxygenase (cox) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This could result in anti-inflammatory and analgesic effects .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting these enzymes, the compound could disrupt this pathway, reducing inflammation and pain.
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production could lead to anti-inflammatory and analgesic effects . This could potentially be beneficial in the treatment of conditions characterized by inflammation and pain.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure of the derivative .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit a variety of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-11(2)12-7-8-13-17(9-12)25-19(20-13)21-18(22)16-10-23-14-5-3-4-6-15(14)24-16/h3-9,11,16H,10H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURZBPYVNIJPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2429155.png)

![N-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2429158.png)


![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2429163.png)
![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2429169.png)


![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-phenylacetamide](/img/structure/B2429174.png)

![N-(3-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2429176.png)

